n-(4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)hydroxylamine n-(4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)hydroxylamine
Brand Name: Vulcanchem
CAS No.: 1353718-43-0
VCID: VC0060096
InChI: InChI=1S/C12H19BN2O3/c1-8-6-10(15-16)14-7-9(8)13-17-11(2,3)12(4,5)18-13/h6-7,16H,1-5H3,(H,14,15)
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C)NO
Molecular Formula: C12H19BN2O3
Molecular Weight: 250.105

n-(4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)hydroxylamine

CAS No.: 1353718-43-0

Cat. No.: VC0060096

Molecular Formula: C12H19BN2O3

Molecular Weight: 250.105

* For research use only. Not for human or veterinary use.

n-(4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)hydroxylamine - 1353718-43-0

Specification

CAS No. 1353718-43-0
Molecular Formula C12H19BN2O3
Molecular Weight 250.105
IUPAC Name N-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]hydroxylamine
Standard InChI InChI=1S/C12H19BN2O3/c1-8-6-10(15-16)14-7-9(8)13-17-11(2,3)12(4,5)18-13/h6-7,16H,1-5H3,(H,14,15)
Standard InChI Key PVJAETZKZZWAOF-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C)NO

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator